molecular formula C11H7N5O2 B8405742 6-[(3-Nitropyridin-2-yl)amino]nicotinonitrile

6-[(3-Nitropyridin-2-yl)amino]nicotinonitrile

Cat. No.: B8405742
M. Wt: 241.21 g/mol
InChI Key: UOCTXHFZLNONNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-Nitropyridin-2-yl)amino]nicotinonitrile is a useful research compound. Its molecular formula is C11H7N5O2 and its molecular weight is 241.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7N5O2

Molecular Weight

241.21 g/mol

IUPAC Name

6-[(3-nitropyridin-2-yl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C11H7N5O2/c12-6-8-3-4-10(14-7-8)15-11-9(16(17)18)2-1-5-13-11/h1-5,7H,(H,13,14,15)

InChI Key

UOCTXHFZLNONNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=NC=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred solution of 6-aminonicotinonitrile (0.631 g, 5.29 mmol) in dry DMA (10 ml), CS2CO3 (2.157 g, 6.62 mmol) and 2-chloro-3-nitropyridine (0.700 g, 4.415 mmol) were added and reaction mixture was heated at 80° C. under nitrogen atmosphere for 24 h. After completion the reaction mixture was cooled to room temperature, extracted with ethyl acetate (2×100 ml), combined organic layers washed with water (2×50 ml) and brine, dried (Na2SO4), filtered and concentrated under reduced pressure to yield 543 mg of the product.
Quantity
0.631 g
Type
reactant
Reaction Step One
[Compound]
Name
CS2CO3
Quantity
2.157 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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